molecular formula C8H5NO2S2 B186768 2-Nitro-3-thiophen-3-ylthiophene CAS No. 30989-94-7

2-Nitro-3-thiophen-3-ylthiophene

Cat. No.: B186768
CAS No.: 30989-94-7
M. Wt: 211.3 g/mol
InChI Key: GHDFKBUTMGVFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-3-thiophen-3-ylthiophene is a fused heteroaromatic compound of significant interest in advanced materials science and as a building block in pharmaceutical research. This chemical features a bithiophene core functionalized with a nitro group, a combination known to directly influence electronic properties such as ionization potential and electron affinity . As part of the thienothiophene family, it possesses a rigid, planar structure that promotes extended π-conjugation and strong intermolecular π-π stacking, which are critical for achieving high charge carrier mobility in organic semiconductor applications . Its primary research value lies in the development of novel organic electronic materials. This compound serves as a key precursor or intermediate in the synthesis of conjugated polymers and small molecules for use in organic thin-film transistors (TFTs), organic light-emitting diodes (OLEDs), and bulk heterojunction solar cells . The cross-conjugated nature of the thieno[2,3-b]thiophene isomer can lead to lower-lying HOMO energy levels, thereby enhancing the stability of the resulting polymeric materials against ambient air and light . Furthermore, nitrothiophene derivatives are investigated in medicinal chemistry as potential chemotherapeutic agents and are known to act as bioactive motifs in various pharmacological studies . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

30989-94-7

Molecular Formula

C8H5NO2S2

Molecular Weight

211.3 g/mol

IUPAC Name

2-nitro-3-thiophen-3-ylthiophene

InChI

InChI=1S/C8H5NO2S2/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H

InChI Key

GHDFKBUTMGVFKL-UHFFFAOYSA-N

SMILES

C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Nitration Using Metal-Exchanged Clay Catalysts

Direct nitration of thiophene derivatives represents a straightforward route to nitro-substituted products. Source describes an eco-friendly method for selectively synthesizing 2-nitrothiophenes using metal-exchanged clay catalysts. For example, thiophene nitration with nitric acid in the presence of Fe³⁺-montmorillonite clay yields 2-nitrothiophene with >90% regioselectivity. Applied to 3-thiophen-3-ylthiophene, this method could theoretically direct nitration to the 2-position due to the electron-donating nature of the thiophene substituent, which meta-directs electrophilic substitution. However, competing steric effects from the bulky 3-thiophene group may necessitate optimized reaction conditions, such as lower temperatures (0–5°C) and extended reaction times (24–48 hours).

Nitration via β-Chloropropenonitrile Intermediates

Source reports the synthesis of 3-amino-2-nitrothiophenes via cyclization of β-chloropropenonitriles with sodium sulfide and bromonitromethane. Adapting this method, 3-thiophen-3-yl-β-chloropropenonitrile could undergo cyclization in the presence of Na₂S·9H₂O and BrCH₂NO₂ to yield 2-nitro-3-thiophen-3-ylthiophene (Fig. 1A). Yields for analogous reactions range from 30–70%, depending on substituent electronic effects.

Cross-Coupling Strategies for Thiophene Functionalization

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the introduction of aryl or heteroaryl groups to pre-nitrated thiophene cores. Source demonstrates the coupling of 2-bromo-5-nitrothiophene with aryl boronic acids using Pd(0) catalysts, achieving 82% yield for 5-(4-fluorophenyl)-2-nitrothiophene. For 2-nitro-3-thiophen-3-ylthiophene, a plausible route involves:

  • Bromination of 2-nitrothiophene at the 3-position using N-bromosuccinimide (NBS) in acetic acid.

  • Suzuki coupling of 3-bromo-2-nitrothiophene with thiophen-3-ylboronic acid under Pd(PPh₃)₄ catalysis (Fig. 1B).

Challenges include ensuring compatibility between the nitro group and coupling conditions, as nitroarenes can deactivate catalysts. Optimizing solvent polarity (e.g., toluene/water mixtures) and temperature (reflux, 80–100°C) may mitigate this issue.

Grignard Reaction Followed by Functionalization

Source outlines a route to 2-thiophene ethylamine via Grignard reactions, which could be adapted for thiophene-thiophene bond formation. For example:

  • Bromination of thiophene at the 3-position using NBS in glacial acetic acid at -10–10°C.

  • Formation of a Grignard reagent (3-thienylmagnesium bromide) and reaction with 2-nitrothiophene-3-carbaldehyde to yield the coupled product (Fig. 1C).
    This method requires strict anhydrous conditions and low temperatures (-20°C) to prevent side reactions.

Stepwise Thiophene Ring Construction

Gewald Synthesis with Pre-Substituted Ketones

The Gewald reaction, which constructs thiophenes from ketones and cyanoacetates, offers a modular approach. Source describes its use for synthesizing 3-amino-2-nitrothiophenes from β-chloropropenonitriles. Adapting this:

  • React 3-thiophen-3-ylpropenenitrile with bromonitromethane and Na₂S·9H₂O in DMF.

  • Cyclize under basic conditions (NaOH, 60°C) to form the thiophene ring with inherent nitro and thiophene substituents (Fig. 1D).
    Yields for similar reactions range from 50–70%, contingent on the steric bulk of the propenenitrile substituent.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)RegioselectivityScalability
Direct NitrationHNO₃, Fe³⁺-clay60–75High (2-position)Industrial
Suzuki CouplingPd(PPh₃)₄, Boronic acid70–82ExcellentLab-scale
Gewald SynthesisNa₂S·9H₂O, BrCH₂NO₂50–70ModerateLab-scale
Grignard ApproachMg, 2-Nitrothiophene aldehyde40–55LowLab-scale

Key Findings :

  • Direct nitration () offers scalability but requires precise control over steric effects in substituted thiophenes.

  • Suzuki coupling () provides superior regioselectivity but depends on accessible boronic acid precursors.

  • The Gewald method () is versatile but moderate-yielding due to competing side reactions.

Mechanistic Insights and Optimization Strategies

Nitration Regiochemistry

The nitro group’s position in thiophene derivatives is governed by electronic and steric factors. In 3-thiophen-3-ylthiophene, the electron-donating thiophene substituent activates the ring at the 2- and 5-positions for electrophilic substitution. Metal-exchanged clay catalysts () enhance 2-selectivity by polarizing nitric acid and stabilizing transition states through Lewis acid interactions.

Palladium-Catalyzed Coupling Dynamics

In Suzuki reactions, the nitro group’s electron-withdrawing nature slows oxidative addition but enhances transmetalation efficiency. Using bulky ligands (e.g., SPhos) or additives (e.g., K₃PO₄) accelerates the coupling of electron-deficient aryl bromides .

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